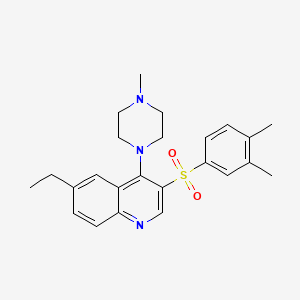

3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE

Description

This compound features a quinoline core substituted at positions 3, 4, and 6. The 3-position carries a 3,4-dimethylbenzenesulfonyl group, a strong electron-withdrawing moiety that enhances metabolic stability and influences binding interactions. The 4-position is modified with a 4-methylpiperazinyl group, a common pharmacophore in medicinal chemistry known to improve solubility and bioavailability.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2S/c1-5-19-7-9-22-21(15-19)24(27-12-10-26(4)11-13-27)23(16-25-22)30(28,29)20-8-6-17(2)18(3)14-20/h6-9,14-16H,5,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOARCGMGKRSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and piperazine ring introduction. One common method involves the following steps:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Piperazine Ring Introduction: The final step involves the reaction of the intermediate compound with 4-methylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinolines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE exhibit significant anticancer properties. Studies have shown that modifications in the sulfonamide structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against breast and colorectal cancer cell lines, indicating their potential as lead compounds for drug development.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities. Quinoline derivatives are known to possess broad-spectrum antibacterial and antifungal properties. The sulfonyl group enhances the compound's ability to penetrate microbial cell membranes, thereby increasing its effectiveness against resistant strains of bacteria and fungi .

Antimalarial Applications

Quinoline derivatives are traditionally recognized for their antimalarial properties. Research suggests that this compound may serve as a precursor or lead compound in the synthesis of new antimalarial agents, potentially overcoming resistance issues associated with existing treatments .

Enzyme Inhibition Studies

The compound's mechanism of action involves the inhibition of specific enzymes linked to disease pathways. For example, studies have demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation, suggesting potential therapeutic applications in targeted cancer therapies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the quinoline core can intercalate with DNA or inhibit enzymes. The piperazine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Analysis

Target Compound

- Core: Quinoline

- Substituents :

- 3-(3,4-Dimethylbenzenesulfonyl)

- 4-(4-Methylpiperazin-1-yl)

- 6-Ethyl

- Molecular Weight : ~470 g/mol (estimated)

Analogues

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline (–4) Core: Quinoline Substituents:

- 2-(4-Chlorophenyl)

- 4-(3,4-Dimethoxyphenyl)

- 6-Methoxy

- 3-Methyl

- Molecular Weight : 434.9 g/mol

- Synthesis : One-pot three-component Povarov reaction followed by microwave-assisted oxidative aromatization (89% yield) .

- Key Differences : The absence of a sulfonyl or piperazinyl group; instead, methoxy and chlorophenyl substituents dominate. The 4-position’s dimethoxyphenyl group is electron-rich, contrasting with the target’s piperazine moiety.

1-(4-Ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline () Core: Pyrroloquinoline (fused pyrrole-quinoline) Substituents:

- 1-(4-Ethylphenyl)

- 6-Methoxy

- 4-Methyl Molecular Weight: 318.41 g/mol Key Differences: The ethyl group at position 1 versus the target’s 6-ethyl substituent.

(Z)-3-[(3,4-Dihydroxystyryl)-2-isopropyl-9-[(4-methylpiperazin-1-yl)methyl]-2H-furo[3,2-g]chromene-3,7-dione () Core: Furochromene (non-quinoline) Substituents:

- 4-Methylpiperazinylmethyl

- Dihydroxystyryl Key Differences: Despite sharing the 4-methylpiperazinyl group, the furochromene core lacks the planar aromaticity of quinoline, significantly altering electronic properties and biological interactions .

Pharmacokinetic and Physicochemical Properties

- The target’s sulfonyl group may improve metabolic stability compared to analogues with ester or ether linkages.

- The 4-methylpiperazinyl group likely enhances solubility in acidic environments (e.g., gastric pH), a feature absent in –4’s dimethoxyphenyl-substituted compound .

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a quinoline core substituted with a sulfonyl group and a piperazine moiety.

Structural Representation

- IUPAC Name : 3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline

- Molecular Formula :

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

| Study | Pathogen Tested | Activity | Reference |

|---|---|---|---|

| Study A | E. coli | Effective at low concentrations | |

| Study B | S. aureus | Moderate inhibition observed |

Anticancer Activity

The compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Caspase activation | |

| HeLa (cervical cancer) | 10 | Cell cycle arrest |

The mechanism of action for this compound involves its interaction with various molecular targets. The piperazine moiety may enhance its ability to cross cell membranes, allowing it to reach intracellular targets effectively.

- Enzyme Inhibition : The sulfonyl group can inhibit specific enzymes involved in metabolic pathways.

- Signal Transduction Modulation : It may alter signal transduction pathways associated with cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against a panel of bacteria and fungi. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines demonstrated that the compound significantly reduced cell viability, suggesting potential as an anticancer agent. Further research is needed to elucidate the precise mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.